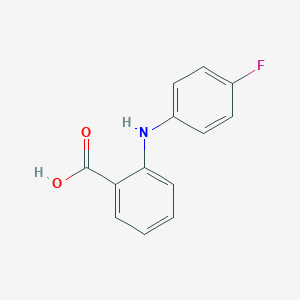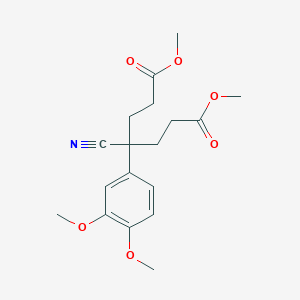
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate, also known as DCDMH, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields, including pharmaceuticals, agriculture, and water treatment. DCDMH is a white crystalline powder that is soluble in water and organic solvents. In
Mécanisme D'action
The mechanism of action of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is not fully understood. However, it is believed that Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate works by disrupting the cell membrane of bacteria, leading to cell death. Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is also thought to inhibit the growth of bacteria by interfering with their metabolic processes.
Effets Biochimiques Et Physiologiques
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties. In animal studies, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has several advantages for use in lab experiments. It is a stable compound that can be stored for long periods of time without degrading. It is also relatively inexpensive compared to other antimicrobial agents. However, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has some limitations. It is toxic to aquatic organisms and can cause skin irritation and allergic reactions in humans. Therefore, it should be handled with care in lab experiments.
Orientations Futures
There are several future directions for research on Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate in the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate in the field of agriculture, as a pesticide or herbicide.
Conclusion
In conclusion, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is a chemical compound that has a wide range of scientific research applications. It is used as an antimicrobial agent in the pharmaceutical industry, as a disinfectant in water treatment, and has potential uses in the treatment of cancer and other diseases. While Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has several advantages for use in lab experiments, it also has limitations that must be considered. Future research on Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate could lead to the development of new synthesis methods and the discovery of new applications for this compound.
Applications De Recherche Scientifique
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has a wide range of scientific research applications. In the pharmaceutical industry, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is used as an antimicrobial agent in the production of drugs. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is also used in the treatment of water in swimming pools and spas. It is an effective disinfectant that can kill harmful bacteria and viruses.
Propriétés
Numéro CAS |
61330-09-4 |
|---|---|
Nom du produit |
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate |
Formule moléculaire |
C18H23NO6 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate |
InChI |
InChI=1S/C18H23NO6/c1-22-14-6-5-13(11-15(14)23-2)18(12-19,9-7-16(20)24-3)10-8-17(21)25-4/h5-6,11H,7-10H2,1-4H3 |
Clé InChI |
DVVFXLDMZOPUKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

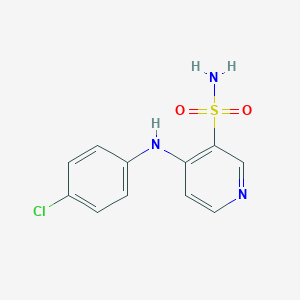
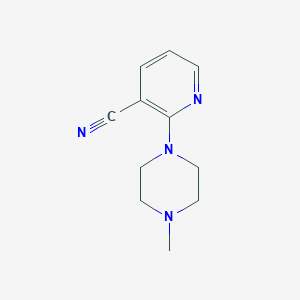
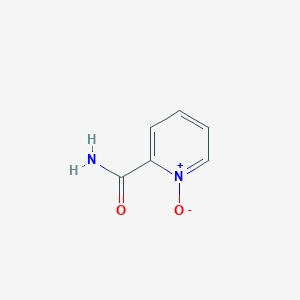
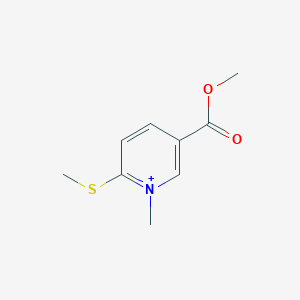
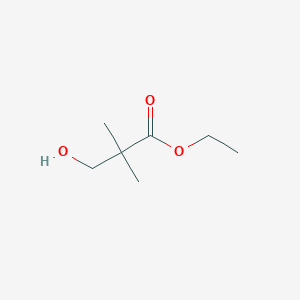
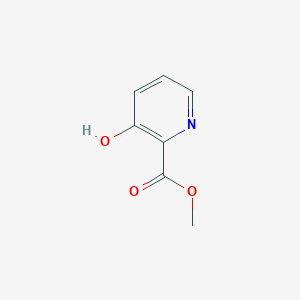
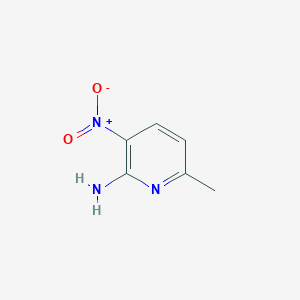
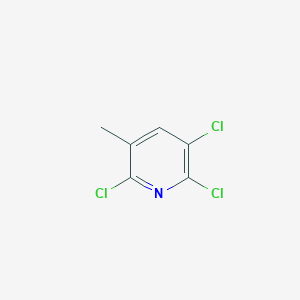
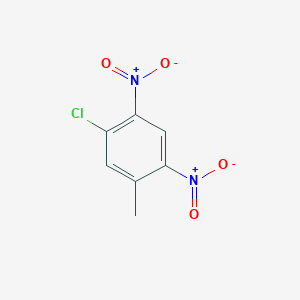
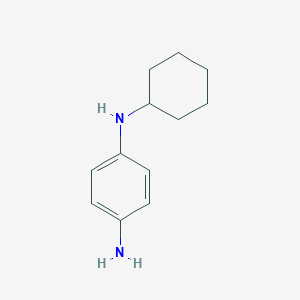
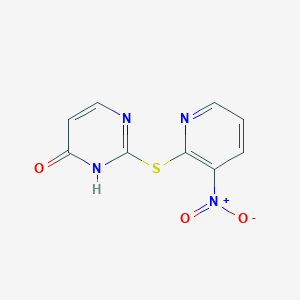
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
